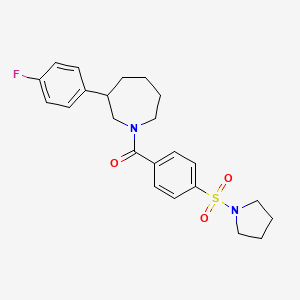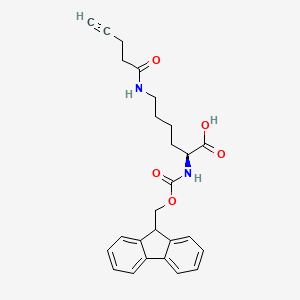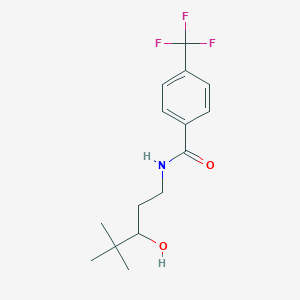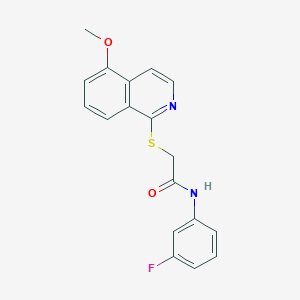
5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical formula, C12H16BrClN2O3, and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide is not yet fully understood. However, it is thought that the compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been shown to have a range of other biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory activity, and may be useful in the treatment of conditions such as arthritis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide in lab experiments is its potent activity against cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of the compound is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are a number of future directions for research on 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide. One area of interest is the development of new drugs that are based on the compound's structure and activity. Another area of research is the investigation of the compound's mechanism of action, which may provide insights into new targets for drug development. Additionally, further studies are needed to explore the compound's potential applications in other areas of medicine, such as the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide involves the reaction of 5-bromo-2-chloronicotinic acid with N-methyl-N-(2,3-epoxypropyl)amine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide has been used in a range of scientific research applications. One area of research where the compound has shown promise is in the development of new drugs for the treatment of cancer. Studies have shown that the compound has potent anti-cancer activity, and may be effective against a range of different types of cancer.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O3/c1-15(5-8(16)6-18-2)11(17)9-3-7(12)4-14-10(9)13/h3-4,8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYJUYGOXIJOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC)O)C(=O)C1=C(N=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2754442.png)

![2-[4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2754444.png)

![1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2754448.png)
![[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2754449.png)
![N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2754450.png)



![3-Cyclopropyl-1-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2754457.png)


![2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2754464.png)